molecular formula C8H18Cl2N2 B2540201 1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride CAS No. 1956366-79-2

1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride

Cat. No. B2540201
CAS RN: 1956366-79-2
M. Wt: 213.15
InChI Key: WLJXXBZQUVLXQU-UHFFFAOYSA-N
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Description

The compound 1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride is a derivative of diazaspiro nonane, which is a class of spirocyclic compounds featuring a nitrogen atom within the ring structure. These compounds are of interest due to their potential pharmacological properties and their use as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related diazaspiro nonane derivatives has been explored in the literature. For instance, a cascade process to synthesize 1,6-dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones has been reported, which involves a [3,3]-sigmatropic rearrangement of N,O-diacyl hydroxylamines, followed by intramolecular cyclization and spirocyclization . Although this does not directly describe the synthesis of 1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride, it provides insight into the type of reactions that could be employed for synthesizing structurally related compounds.

Molecular Structure Analysis

The molecular structure of diazaspiro nonane derivatives is characterized by the presence of a spirocyclic framework, which includes two nitrogen atoms incorporated within the ring system. This structural motif is common among various synthesized compounds, such as 1,6-dioxo-2,7-diazaspiro[4.4]nona-3,8-dienes and 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione . The presence of nitrogen atoms in the ring structure can influence the electronic properties and reactivity of these molecules.

Chemical Reactions Analysis

The reactivity of diazaspiro nonane derivatives can be quite diverse. For example, the double 1,4-addition of malonate to 1,2-diaza-1,3-butadienes leads to the formation of 1,6-dioxo-2,7-diazaspiro[4.4]nona-3,8-dienes through a double ring closure . This indicates that the diazaspiro nonane framework can participate in various ring-forming reactions, which could be relevant for the synthesis of 1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride are not detailed in the provided papers, we can infer from related compounds that these properties would likely include moderate solubility in polar solvents, potential for hydrogen bonding due to the presence of nitrogen atoms, and a stable spirocyclic structure that could impart rigidity to the molecule. The synthesis method described for a related compound, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, suggests high yields and no need for further purification, which could also be indicative of the robustness of these types of compounds .

Scientific Research Applications

Synthesis and Characterization

  • Diazaspiro[4.4] nonane derivatives have been synthesized using different starting materials and methods, showing higher efficiency and better yield in some cases. For instance, diazaspiro[4.4] nonane was synthesized from malononitrile through a series of nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction (Ji Zhiqin, 2004).

Potential Medical and Biological Applications

  • A quinuclidine derivative, which is structurally related to 1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride, has been evaluated as a radioprotective agent. Its efficacy in protecting against lethal doses of X-radiation in mice was demonstrated (W. Shapiro, M. Tansy, S. Elkin, 1968).

Chemical Structure Studies

  • The synthesis of various spirocyclic ring systems, important in pharmaceuticals, has been achieved. These include different derivatives of diazaspiro[4.4] nonane, showing the versatility and importance of the compound in creating complex molecular structures (Aaron C. Smith et al., 2016).

Applications in Organic Chemistry

  • The compound has been used in reactions to create new structures, like the double 1,4-addition of malonate to 1,2-diaza-1,3-butadienes, yielding new diazaspiro[4.4]nona-3,8-dienes (O. Attanasi et al., 2001).

Crystallographic and Molecular Structure Analysis

  • Detailed crystallographic studies have been conducted on various diazaspiro[4.4]nonane derivatives, providing insight into their molecular structures and potential applications in designing new chemical entities (P. Silaichev et al., 2012).

Safety and Hazards

The safety information for 1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-methyl-1,7-diazaspiro[4.4]nonane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-10-6-2-3-8(10)4-5-9-7-8;;/h9H,2-7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJXXBZQUVLXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC12CCNC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride

CAS RN

1956366-79-2
Record name 1-methyl-1,7-diazaspiro[4.4]nonane dihydrochloride
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